

An In-Depth Technical Guide to the Research Chemical Nifoxipam

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Compound of Interest

Compound Name: **Nifoxipam**

Cat. No.: **B1621971**

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a derivative of the benzodiazepine class of compounds. It is an active metabolite of the potent hypnotic drug flunitrazepam and has also emerged as a research chemical and designer drug.^{[1][2]} Like other benzodiazepines,

Nifoxipam exerts its effects by acting as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system.^[3] This technical guide provides a comprehensive overview of the chemistry, synthesis, pharmacology, and analytical methodologies related to **Nifoxipam** to support the scientific and drug development communities.

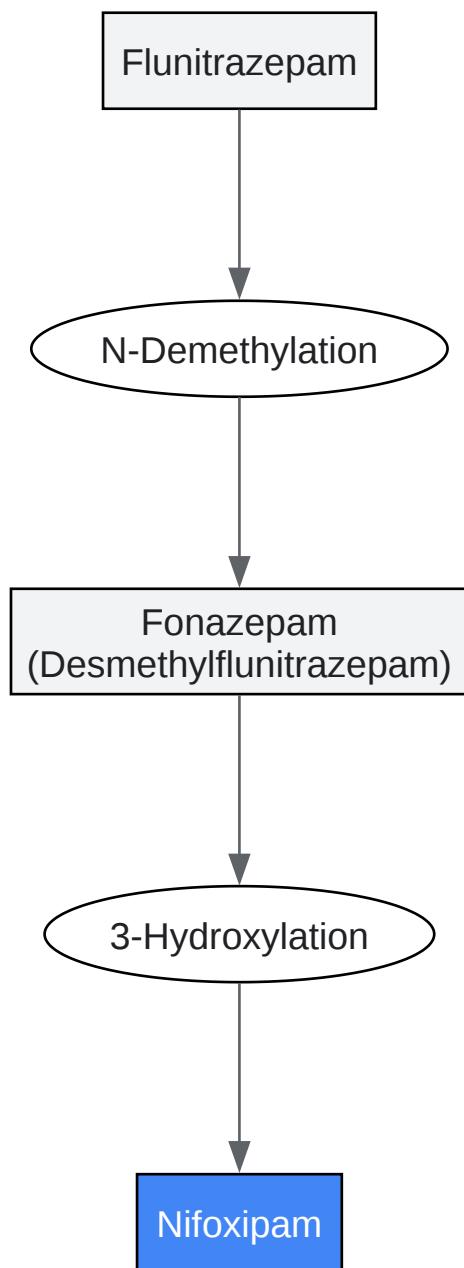
Physicochemical Properties

Nifoxipam is a crystalline solid characterized by the inclusion of a 7-nitro group and a 3-hydroxyl group on the benzodiazepine core structure.^{[1][4]} The presence of the hydroxyl group is expected to increase its polarity and water solubility compared to its parent compounds.^{[5][6]}

Property	Value	Source(s)
IUPAC Name	5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one	[1] [4]
Synonyms	3-hydroxydesmethylflunitrazepa m, DP 370	[1] [4]
CAS Number	74723-10-7	[1] [4]
Molecular Formula	C ₁₅ H ₁₀ FN ₃ O ₄	[1] [4]
Molecular Weight	315.26 g/mol	[1] [4]
log P	10.45	[1] [4]
Physical Form	Crystalline solid	[1] [4]

Synthesis and Manufacturing

Nifoxipam is not manufactured as a pharmaceutical product but is synthesized for research purposes. The primary route for its synthesis involves the chemical modification of flunitrazepam.^{[7][8]} The process is a sequential two-step reaction involving N-demethylation followed by hydroxylation.^[8] **Nifoxipam** is also a known metabolite of fonazepam (desmethylflunitrazepam).^[5]



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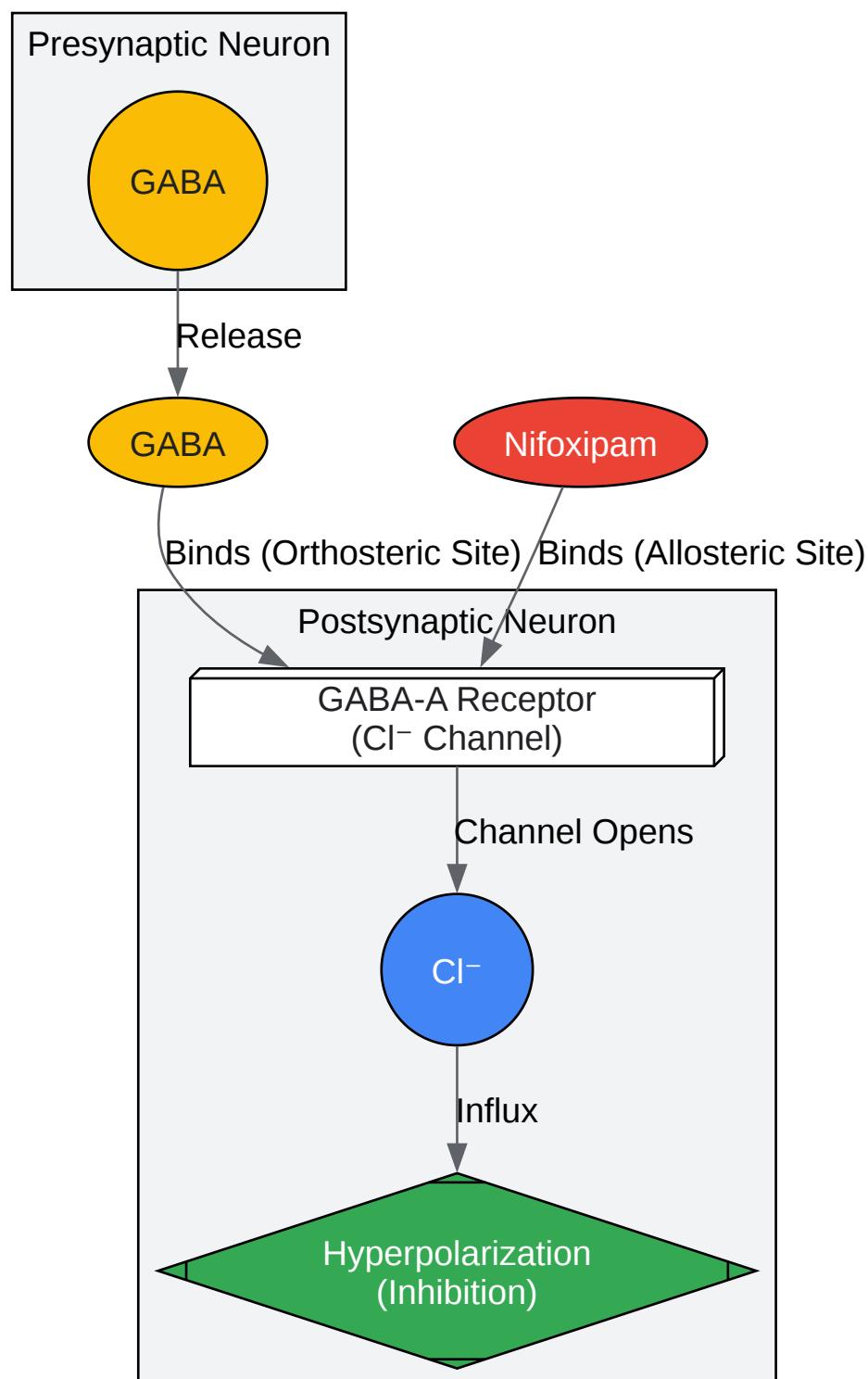
Caption: Simplified synthesis pathway of **Nifoxipam** from Flunitrazepam.

Pharmacology

Mechanism of Action

Nifoxipam shares its mechanism of action with other benzodiazepines, functioning as a positive allosteric modulator (PAM) of the GABA-A receptor.^[7] It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface between the α and γ

subunits.[9] This binding event does not activate the receptor directly but enhances the effect of GABA, increasing the frequency of chloride (Cl^-) channel opening. The subsequent influx of chloride ions leads to hyperpolarization of the neuron, reducing its excitability and resulting in the characteristic depressant effects on the central nervous system.[10] The 7-nitro group present in **Nifoxipam**'s structure may enhance its binding affinity for GABA-A receptors containing the $\alpha 1$ subunit.



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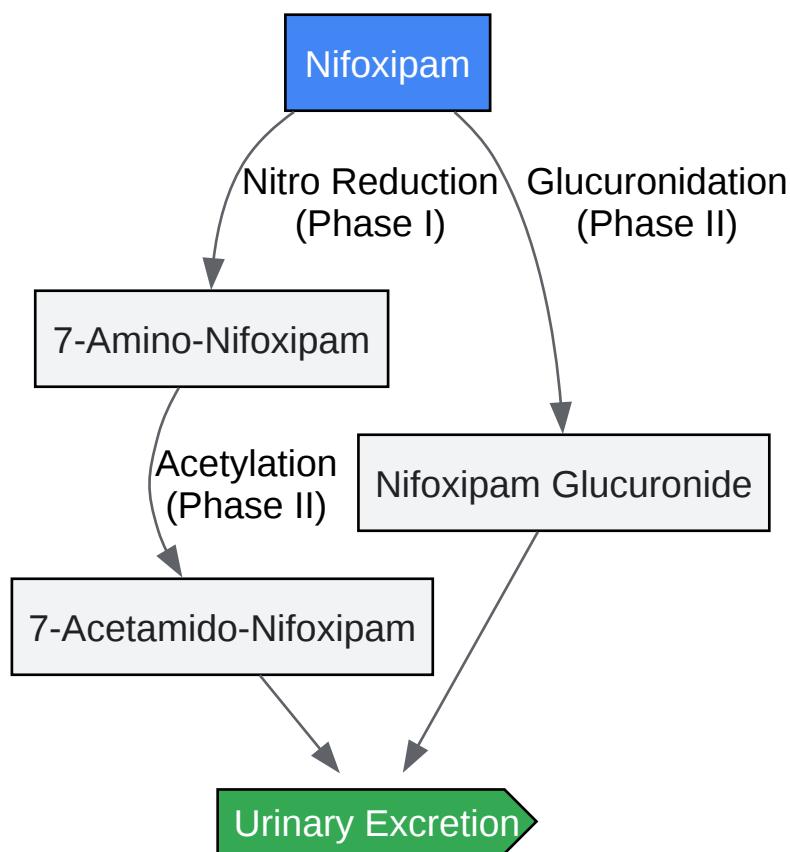
Caption: GABA-A receptor signaling pathway modulated by **Nifoxipam**.

Pharmacodynamics

Nifoxipam produces strong sedative, anxiolytic, muscle relaxant, and sleep-prolonging effects. [11][12] User reports suggest common oral dosages range from 0.5 mg to 2 mg.[1] Studies in mice have indicated that **Nifoxipam** has a lower toxicity profile compared to lormetazepam and its parent compound, flunitrazepam.[2][13]

Pharmacokinetics

- Absorption: Following oral administration, the onset of action is reported to be between 45 and 120 minutes.[1][4]
- Distribution: As a benzodiazepine, it is expected to be widely distributed throughout the body and cross the blood-brain barrier.
- Metabolism: **Nifoxipam** is extensively metabolized in the body. The primary metabolic pathway involves Phase I reduction of the 7-nitro group to form 7-amino-**nifoxipam**, which is then acetylated via Phase II metabolism to 7-acetamido-**nifoxipam**.[1][4] A glucuronic acid conjugate of the parent compound has also been identified as a major urinary metabolite.[14]
- Excretion: Metabolites are primarily excreted in the urine. The most abundant metabolites suitable for use as biomarkers in urine drug testing are 7-acetamido-**nifoxipam** and the **Nifoxipam**-glucuronide conjugate.[14] The duration of action is reported to be long, lasting approximately 10 to 75 hours.[1][4]



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Caption: Primary metabolic pathways of **Nifoxipam**.

Quantitative Pharmacological Data

As a research chemical, comprehensive, publicly available quantitative data on **Nifoxipam**'s binding affinity (K_i) and functional potency (IC_{50}/EC_{50}) at various GABA-A receptor subtypes are limited. Quantitative structure-activity relationship (QSAR) models have been used to predict the biological activity of designer benzodiazepines, but specific validated values for **Nifoxipam** are not widely reported.^[8] For context, the parent compound, flunitrazepam, demonstrates high affinity for GABA-A receptors.

Compound	Receptor Subtype	Parameter	Value	Source(s)
Nifoxipam	GABA-A (various)	K_i / EC_{50}	Data not widely published	N/A
Flunitrazepam	$\alpha_1\beta_1\gamma_2$	EC_{50}	29 ± 11 nM	[15]
Flunitrazepam	$\alpha_3\beta_1\gamma_2$	EC_{50}	23 ± 10 nM	[15]

Experimental Protocols

Protocol: GABA-A Receptor Binding Assay (Radioligand Displacement)

This protocol is a representative methodology for determining the binding affinity of a test compound like **Nifoxipam** at the benzodiazepine site of the GABA-A receptor, adapted from established procedures.[1][13] The assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]flumazenil) from the receptor.

1. Membrane Preparation (from rat cerebral cortex):

- Homogenize tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
- Perform a low-speed centrifugation (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and debris.
- Centrifuge the supernatant at high speed (e.g., 140,000 x g for 30 min at 4°C) to pellet the membranes.
- Wash the pellet multiple times by resuspension in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.
- Resuspend the final pellet in fresh binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -70°C.

2. Binding Assay:

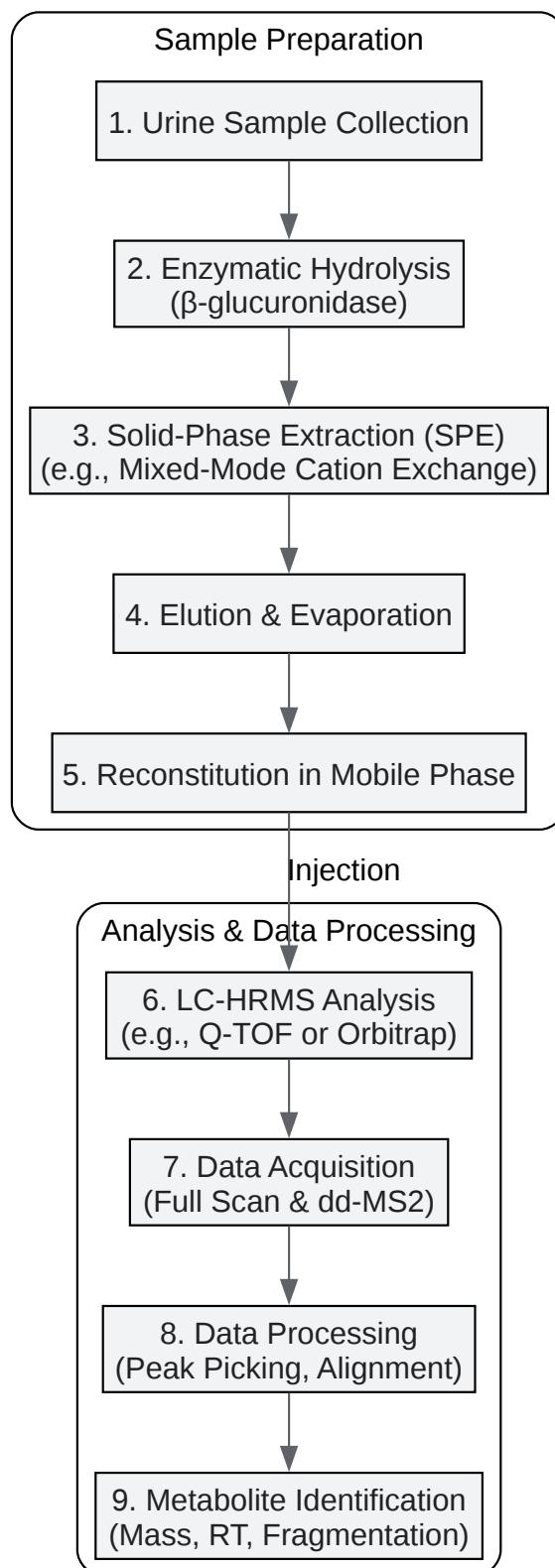
- Thaw prepared membranes and dilute to a final concentration of approximately 100-200 µg protein per assay tube.
- Set up assay tubes in triplicate containing:
 - Total Binding: Membranes + binding buffer + radioligand (e.g., 0.4 nM [³H]flunitrazepam).
[\[16\]](#)
 - Non-specific Binding: Membranes + binding buffer + radioligand + a high concentration of an unlabeled competitor (e.g., 3 µM Diazepam).
[\[16\]](#)
 - Displacement: Membranes + binding buffer + radioligand + varying concentrations of **Nifoxipam**.
- Incubate all tubes (e.g., 60 minutes at 4°C) to reach binding equilibrium.
[\[16\]](#)
- Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

3. Data Analysis:

- Calculate Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of **Nifoxipam**.
- Determine the IC₅₀ value (concentration of **Nifoxipam** that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
- Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_a), where [L] is the concentration of the radioligand and K_a is its dissociation constant.

Protocol: Identification of Urinary Metabolites via LC-HRMS

This protocol outlines a general workflow for the detection and identification of **Nifoxipam** and its metabolites in urine samples, based on common analytical toxicology practices.[\[7\]](#)[\[17\]](#)

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Caption: Experimental workflow for **Nifoxipam** metabolite identification in urine.

1. Sample Pretreatment:

- To a 1-2 mL urine sample, add an internal standard solution (e.g., a deuterated benzodiazepine analogue).
- Add buffer (e.g., 0.5 M ammonium acetate, pH 5.0) containing β -glucuronidase enzyme to cleave glucuronide conjugates.
- Incubate the sample (e.g., 1 hour at 50°C).
- Stop the reaction by adding an acid (e.g., 4% H_3PO_4).

2. Solid-Phase Extraction (SPE):

- Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.[3]
- Load the pretreated urine sample onto the cartridge.
- Wash the cartridge with water and a weak organic solvent (e.g., 20% acetonitrile) to remove interferences.[3]
- Dry the cartridge under vacuum.
- Elute the analytes with an appropriate solvent (e.g., acetonitrile or an ammoniated organic solvent).[3]
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase.

3. LC-HRMS Analysis:

- Liquid Chromatography (LC): Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Perform a gradient elution using a mobile phase consisting of water and acetonitrile/methanol, both typically containing a modifier like formic acid.
- High-Resolution Mass Spectrometry (HRMS): Analyze the column effluent using an HRMS instrument (e.g., Q-TOF or Orbitrap) in positive electrospray ionization (ESI) mode.

- Acquire data using a data-dependent acquisition (DDA) method, collecting high-resolution full scan MS spectra and triggering MS/MS fragmentation spectra for the most intense ions.

4. Data Analysis:

- Process the raw data using metabolomics software to detect molecular features (unique m/z and retention time pairs).
- Propose potential metabolites by searching the accurate mass of parent ions against databases, considering expected biotransformations (reduction, acetylation, glucuronidation).
- Confirm metabolite identity by comparing the acquired MS/MS fragmentation spectra with reference spectra or by analyzing fragmentation patterns.

Analytical Methodologies

A variety of analytical techniques are employed for the detection and quantification of **Nifoxipam** in biological and seized material samples.

Technique	Purpose	Details	Source(s)
Immunoassays	Screening	Commercial assays (e.g., EMIT, CEDIA) often show cross-reactivity with designer benzodiazepines, providing a presumptive positive result.	[1] [4]
GC-MS	Confirmation	Gas Chromatography-Mass Spectrometry is a standard confirmatory technique, often requiring derivatization for benzodiazepines.	[1] [4]
LC-MS/MS	Confirmation & Quantification	Liquid Chromatography-Tandem Mass Spectrometry is highly sensitive and specific for identifying and quantifying Nifoxipam and its metabolites.	[1] [4]
LC-HRMS	Identification	Liquid Chromatography-High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) provides accurate mass data crucial for identifying unknown metabolites.	[1] [4]

Conclusion

Nifoxipam is a pharmacologically active metabolite of flunitrazepam that functions as a potent positive allosteric modulator of the GABA-A receptor. Its synthesis, metabolism, and mechanism of action are well-characterized within the benzodiazepine class. While specific quantitative binding data remain scarce, its qualitative effects and metabolic profile have been established. The detailed experimental and analytical protocols provided in this guide offer a robust framework for researchers engaged in the study of **Nifoxipam** and other novel psychoactive substances, facilitating further investigation into its precise pharmacological and toxicological properties.

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